molecular formula C24H27ClN4OS B2935612 N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894888-75-6

N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2935612
CAS No.: 894888-75-6
M. Wt: 455.02
InChI Key: STWDXXCRQGQHNV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex triazaspiro compound featuring a spiro[4.5]decane core fused with a 1,4,8-triazadiene ring system. The molecule is substituted with a 5-chloro-2-methylphenyl group at the N-position, a 3,4-dimethylphenyl group at the 2-position, and a methylsulfanyl group at the 3-position. Its molecular formula is inferred as C24H26ClN4OS, with a molecular weight of approximately 468.01 g/mol.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-15-5-7-18(13-17(15)3)21-22(31-4)28-24(27-21)9-11-29(12-10-24)23(30)26-20-14-19(25)8-6-16(20)2/h5-8,13-14H,9-12H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWDXXCRQGQHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)C)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique triazaspir structure that is characteristic of several biologically active compounds. Its molecular formula is C₂₁H₂₃ClN₄OS, with a molecular weight of approximately 396.95 g/mol. The presence of chlorine and methylsulfanyl groups suggests potential interactions with biological targets.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on related compounds to assess their effects on human cancer cell lines. For example:

  • Compound D demonstrated IC50 values ranging from 10 to 15 μM against various cancer cell lines.
  • Compound E showed selective toxicity towards breast cancer cells with an IC50 of 12 μM.

These results indicate a potential for the target compound to exhibit cytotoxic effects against cancer cells.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of a series of triazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that certain substitutions on the triazole ring significantly enhanced antibacterial activity. This suggests that modifications to the structure of N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide could optimize its activity.

Study 2: Anticancer Potential

Another study focused on the anticancer potential of compounds with similar scaffolds in various human cancer models. The findings revealed that compounds with methylsulfanyl groups exhibited enhanced apoptosis in cancer cells compared to controls. This highlights the importance of functional groups in modulating biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations
Target Compound : N-(5-Chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide C24H26ClN4OS 468.01 - 5-Chloro-2-methylphenyl (N-position)
- 3,4-Dimethylphenyl (2-position)
- Methylsulfanyl (3-position)
Analog 1 : N-(5-Chloro-2-methoxyphenyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide C22H23ClN4O2S 442.97 - 5-Chloro-2-methoxyphenyl (N-position)
- Phenyl (2-position)
- Methylsulfanyl (3-position)
Analog 2 : N-(5-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide C23H24ClN4O2S 464.00 - 5-Chloro-2-methylphenyl (N-position)
- 4-Methoxyphenyl (2-position)
- Methylsulfanyl (3-position)

Key Observations:

Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the phenyl group in Analog 1 or the 4-methoxyphenyl group in Analog 2. This may enhance membrane permeability but reduce solubility .
  • The methylsulfanyl group at the 3-position is conserved across all compounds, suggesting its critical role in binding or stability.

In contrast, the methyl groups in the target compound are weakly electron-donating but prioritize steric interactions.

Molecular Weight Trends :

  • The target compound has the highest molecular weight (468.01 g/mol) due to the additional methyl groups on the 3,4-dimethylphenyl substituent. This could impact pharmacokinetic properties like metabolic stability or tissue penetration compared to lighter analogs .

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